molecular formula C8H2F12O2 B1597213 1,1,1,5,5,6,6,7,7,8,8,8-Dodecafluorooctane-2,4-dione CAS No. 261503-40-6

1,1,1,5,5,6,6,7,7,8,8,8-Dodecafluorooctane-2,4-dione

Cat. No. B1597213
M. Wt: 358.08 g/mol
InChI Key: WNIYZRDLOGYCIO-UHFFFAOYSA-N
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Description



  • 1,1,1,5,5,6,6,7,7,8,8,8-Dodecafluorooctane-2,4-dione is a chemical compound with the molecular formula C<sub>8</sub>H<sub>6</sub>F<sub>12</sub>O<sub>2</sub> .

  • It is also known by other names, including 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol and 1,8-Dihydroxy-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluorooctane .

  • The compound appears as a white crystalline powder .





  • Synthesis Analysis



    • Unfortunately, I couldn’t find specific information on the synthesis of this compound in the available sources.





  • Molecular Structure Analysis



    • The molecular structure of 1,1,1,5,5,6,6,7,7,8,8,8-Dodecafluorooctane-2,4-dione consists of a central octane-like backbone with dodecafluoro substituents at various positions.





  • Chemical Reactions Analysis



    • The compound’s reactivity and specific chemical reactions are not well-documented in the available sources.





  • Physical And Chemical Properties Analysis



    • Melting Point : Approximately 90.0 to 94.0°C .

    • Solubility : Soluble in methanol .

    • Appearance : White to almost white powder or crystals.




  • Scientific Research Applications

    Structure and Vibrational Studies

    1,1,1,5,5,6,6,7,7,8,8,8-Dodecafluorooctane-2,4-dione, a type of β-diketone, has been a subject of structural and vibrational studies. Research shows that the molecular structure and harmonic vibrational frequencies of similar β-diketones can be investigated using ab initio and Density Functional Theory (DFT) calculations. Such studies are crucial for understanding the chemical properties and reactivity of these compounds (Tayyari et al., 2008).

    Synthesis and Chemical Reactions

    Research on β-diketones like 1,1,1,5,5,6,6,7,7,8,8,8-Dodecafluorooctane-2,4-dione includes exploring their synthesis and chemical reactions. One study discusses the regioselective synthesis of trifluoromethylated pyrazoles by protecting trifluoromethyl-β-diketones, demonstrating the compound's versatility in organic synthesis (Lyga & Patera, 1990).

    Thermal Decomposition Studies

    β-Diketones, including variations similar to 1,1,1,5,5,6,6,7,7,8,8,8-Dodecafluorooctane-2,4-dione, have been analyzed for their thermal decomposition properties. These studies are vital for understanding the stability and behavior of these compounds under various thermal conditions, which is essential in materials science (Russell & Yee, 2005).

    Photochemical Studies

    The compound has been explored in the context of photochemical studies. For example, research involving photolysis of related β-diketones in the presence of trifluoroacetic acid indicates the potential of these compounds in photochemistry and organic synthesis (Ohkura, Nishijima, & Seki, 2001).

    NMR Studies

    Nuclear Magnetic Resonance (NMR) studies involving β-diketones similar to 1,1,1,5,5,6,6,7,7,8,8,8-Dodecafluorooctane-2,4-dione providevaluable insights into their molecular structures. NMR spectroscopy can reveal detailed information about the electronic environment and molecular dynamics of these compounds. Studies have been conducted on pentane-2,4-dione and its derivatives, which are structurally similar to 1,1,1,5,5,6,6,7,7,8,8,8-Dodecafluorooctane-2,4-dione, showcasing the use of NMR in understanding the structure and behavior of these molecules (Dewan, Jennings, Silver, & Tolley, 1978).

    Metal Chelation Properties

    β-Diketones, including variants like 1,1,1,5,5,6,6,7,7,8,8,8-Dodecafluorooctane-2,4-dione, have been studied for their ability to form complexes with metals. These complexes have applications in various fields, including catalysis and materials science. For instance, research on the volatility and thermal properties of vanadium β-diketonates demonstrates the potential of these compounds in the formation of metal chelates (Dilli & Patsalides, 1976).

    Applications in Corrosion Inhibition

    Research has also explored the potential of β-diketones in corrosion inhibition. Studies show that certain β-diketone derivatives can be effective inhibitors for metal corrosion in acidic environments. This highlights the practical application of these compounds in industrial processes and materials preservation (Chafiq et al., 2020).

    Quantum Chemical Studies

    Quantum chemical studies have been conducted on β-diketones to understand their tautomeric preferences and molecular interactions. These studies provide a deeper insight into the electronic and structural properties of β-diketones, which is crucial for their application in various chemical processes (Dobosz, Gawinecki, & Kanabaj, 2010).

    Safety And Hazards



    • It is essential to handle this compound with care.

    • It can cause skin irritation and strong eye irritation .

    • Follow safety precautions, including wearing protective gloves, eyewear, and clothing.

    • In case of accidental exposure or inhalation, seek immediate medical assistance.




  • Future Directions



    • Research on this compound’s applications and potential uses is still ongoing.

    • Further studies are needed to explore its properties and potential benefits.




    Please note that the information provided is based on available data, and further research may yield additional insights. If you have any specific questions or need more details, feel free to ask! 😊


    properties

    IUPAC Name

    1,1,1,5,5,6,6,7,7,8,8,8-dodecafluorooctane-2,4-dione
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H2F12O2/c9-4(10,2(21)1-3(22)5(11,12)13)6(14,15)7(16,17)8(18,19)20/h1H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WNIYZRDLOGYCIO-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C(C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(=O)C(F)(F)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H2F12O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40382155
    Record name 1,1,1,5,5,6,6,7,7,8,8,8-dodecafluorooctane-2,4-dione
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40382155
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    358.08 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    1,1,1,5,5,6,6,7,7,8,8,8-Dodecafluorooctane-2,4-dione

    CAS RN

    261503-40-6
    Record name 1,1,1,5,5,6,6,7,7,8,8,8-dodecafluorooctane-2,4-dione
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40382155
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    1
    Citations
    C Barola, E Bucaletti, S Moretti, F Buiarelli, G Simonetti… - Separations, 2023 - mdpi.com
    Poly- and perfluorinated alkyl substances (PFASs) are widely used in the electrical and electronic appliance industry to the point that waste of electrical and electronic equipment (WEEE…
    Number of citations: 0 www.mdpi.com

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